Lipophilicity (LogP) Differentiation: 2-Cyclohexyl vs. 2-Phenyl vs. 2-Methyl Quinazolin-4(3H)-ones
The 2-cyclohexyl substituent confers a significantly higher lipophilicity compared to the 2-phenyl and 2-methyl analogs. The experimentally validated LogP of 2-cyclohexylquinazolin-4(3H)-one is 3.40 , compared to the computed XLogP3 of 2.40 for 2-phenylquinazolin-4(3H)-one (PubChem CID 135400456) [1]. This represents a ΔLogP of +1.00, indicating approximately ten-fold greater partitioning into octanol. The 2-methyl analog (CID 135400457) is substantially less lipophilic (MW 160.17 vs. 228.29) [2]. This lipophilicity differential directly impacts passive membrane permeability predictions, protein binding, and in vivo distribution volume.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.40 (Fluorochem validated data) |
| Comparator Or Baseline | 2-Phenylquinazolin-4(3H)-one: XLogP3 = 2.40 (PubChem computed); 2-Methylquinazolin-4(3H)-one: substantially lower MW and LogP |
| Quantified Difference | ΔLogP = +1.00 (vs. 2-phenyl analog); approximately 10-fold higher lipophilicity |
| Conditions | LogP measured/calculated via XLogP3 methodology at physiological pH |
Why This Matters
Procurement decisions for SAR campaigns require precise control of lipophilicity; substituting the 2-cyclohexyl compound with a 2-phenyl analog introduces a 10-fold error in predicted membrane partitioning, invalidating QSAR models and confounding permeability assays.
- [1] PubChem (2025). Compound Summary: 2-Phenyl-4(3H)-Quinazolinone, CID 135400456. XLogP3-AA = 2.4. National Center for Biotechnology Information. View Source
- [2] PubChem (2025). Compound Summary: 2-Methyl-4(3H)-quinazolinone, CID 135400457. Molecular Weight = 160.17 g/mol. National Center for Biotechnology Information. View Source
